Cyclododecene

Ring-opening metathesis polymerization Cycloolefin reactivity WCl₆-based catalysts

Cyclododecene is a 12-membered monocyclic alkene typically supplied as a cis/trans stereoisomer mixture (approximately 70% trans, 30% cis). With a molecular formula of C₁₂H₂₂ and molecular weight of 166.30 g/mol, it exists as a colorless to light yellow liquid at ambient temperature, exhibiting a boiling point range of 232–245°C and a density of 0.87 g/cm³.

Molecular Formula C12H22
Molecular Weight 166.3 g/mol
CAS No. 1501-82-2
Cat. No. B075492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclododecene
CAS1501-82-2
Molecular FormulaC12H22
Molecular Weight166.3 g/mol
Structural Identifiers
SMILESC1CCCCCC=CCCCC1
InChIInChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2
InChIKeyHYPABJGVBDSCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclododecene (CAS 1501-82-2): 12-Membered Cycloalkene for Tailored Polymer Properties and Selective Oxidation


Cyclododecene is a 12-membered monocyclic alkene typically supplied as a cis/trans stereoisomer mixture (approximately 70% trans, 30% cis) [1]. With a molecular formula of C₁₂H₂₂ and molecular weight of 166.30 g/mol, it exists as a colorless to light yellow liquid at ambient temperature, exhibiting a boiling point range of 232–245°C and a density of 0.87 g/cm³ . Its moderate ring size, stereoisomer composition, and single reactive double bond position it as a strategic intermediate in ring-opening metathesis polymerization (ROMP), copolymer design, and epoxidation processes where control over polymer thermal properties and oxidation selectivity is required .

Why Cyclododecene Cannot Be Replaced by Other Cycloalkenes: Ring-Size Dependent Reactivity and Polymer Architecture


Cycloalkenes are not interchangeable building blocks; ring size, ring strain, and stereoisomer distribution critically dictate reactivity in ring-opening metathesis polymerization (ROMP) and the resulting polymer thermal and surface properties. For instance, the reactivity order in WCl₆-based catalytic systems follows cyclopentene > 1,5-cyclooctadiene > cyclododecene > cyclooctene [1], and replacing cyclododecene with a smaller cycloalkene in alternating copolymer synthesis shifts the glass transition temperature by over 17°C and substantially alters hydrophobicity [2]. Furthermore, the characteristic 70:30 trans:cis isomer ratio of commercial cyclododecene [3] provides a distinct stereochemical profile that influences cross-metathesis kinetics relative to pure isomer feedstocks. Substituting cyclododecene with cyclooctene or cyclodecene would therefore compromise both reaction kinetics and the targeted material properties.

Cyclododecene: Quantitative Evidence of Differential Performance vs. Cycloalkene Comparators


Ring Size Dictates Polymerization Reactivity: Cyclododecene Ranks Third Among Five Cycloolefins

In ring-opening polymerization using WCl₆-based ternary catalytic systems, the relative reactivity of cycloolefins follows a defined order: cyclopentene exhibits the highest reactivity, followed by 1,5-cyclooctadiene, then cyclododecene, with cyclooctene being the least reactive [1]. This ranking is consistent across both homopolymerization and copolymerization reactions and stems from differences in ring strain, electronic factors, and monomer coordination to the tungsten center.

Ring-opening metathesis polymerization Cycloolefin reactivity WCl₆-based catalysts

Cyclododecene Spacer Lowers Glass Transition Temperature by 17.2°C Relative to Cyclohexene in Alternating Copolymers

When incorporated as the spacer monomer in alternating ring-opening metathesis polymerization (AROMP) with bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide, cyclododecene (B3) yields copolymers with a glass transition temperature (Tg) of -6.1°C, compared to 11.1°C for the cyclohexene (B1) analog and 5.7°C for the cyclodecene (B2) analog [1]. The Tg decreases systematically as the cycloalkene ring size increases, reflecting greater backbone flexibility imparted by longer methylene sequences between functional side chains.

Alternating copolymers Glass transition temperature Ring-opening metathesis polymerization

Cyclododecene Spacer Increases Copolymer Hydrophobicity Relative to Smaller Cycloalkene Analogs

In the same AROMP copolymer series, the water contact angle of thin films increases as the cycloalkene spacer length increases [1]. While exact numeric values are not tabulated in the primary text, the trend demonstrates that copolymers containing cyclododecene (C12) are significantly more hydrophobic than those containing cyclohexene (C6) or cyclodecene (C10). This increase in hydrophobicity is attributed to the reduced density of hydrophilic amide side chains per unit length of the polymer backbone.

Alternating copolymers Hydrophobicity Surface engineering

Commercial Cyclododecene Contains 70% trans Isomer, Which Exhibits Higher Cometathesis Reactivity than the cis Isomer

Cyclododecene as commercially supplied is a stereoisomer mixture consisting of approximately 70% trans (E) and 30% cis (Z) isomers [1]. In cometathesis reactions with hexene-1 over MoCl₅/SiO₂–Me₄Sn catalysts, the trans-cyclododecene exhibits higher reactivity than the cis-cyclododecene [1]. This stereochemical composition is not adjustable through simple physical means and differentiates cyclododecene from smaller cycloalkenes (e.g., cyclooctene, which can be obtained predominantly as the cis isomer) and from fully saturated cyclododecane.

Stereoisomer ratio Cometathesis Reaction kinetics

Cyclododecene Epoxidation Yields Monoepoxide Selectively, Whereas Cyclohexene and Norbornene Undergo Hydroxylation

Oxidation of cyclododecene with hydrogen peroxide in the presence of selenium dioxide or metal oxide catalysts selectively produces the corresponding monoepoxide. In contrast, under similar conditions, cyclohexene and norbornene undergo hydroxylation rather than epoxidation [1]. This divergent reactivity is attributed to differences in ring strain and the stability of reaction intermediates.

Epoxidation selectivity Metal oxide catalysis Cyclic olefin oxidation

Cyclododecene: Evidence-Backed Application Scenarios in Polymer Design, Oxidation, and Fragrance Synthesis


Tunable Low-Tg Alternating Copolymers for Elastomers and Flexible Coatings

Based on the demonstrated reduction in glass transition temperature by 17.2°C relative to cyclohexene-based copolymers [1], cyclododecene is ideally suited as a comonomer for synthesizing flexible, low-Tg alternating copolymers. These materials are applicable in elastomeric components, flexible packaging, and impact-resistant coatings where enhanced chain mobility and low-temperature performance are required.

Selective Epoxide Synthesis for Fine Chemical and Polymer Intermediates

The selective epoxidation of cyclododecene to yield monoepoxide without hydroxylation side reactions [2] makes it a valuable substrate for producing cyclododecene oxide. This epoxide serves as a versatile intermediate for ring-opening reactions leading to diols, amino alcohols, and functionalized polymers used in lubricants, surfactants, and specialty chemical manufacturing.

Hydrophobic Polymer Surfaces for Low-Fouling Coatings and Membranes

The increased water contact angle and enhanced hydrophobicity observed in copolymers containing cyclododecene spacers [3] support its use in designing low-fouling coatings, hydrophobic membranes, and moisture-barrier films. These materials benefit from reduced water uptake and improved interfacial properties without requiring post-polymerization surface modification.

Fragrance and Flavor Intermediate via Musk Odorant Precursors

Cyclododecene is a key intermediate in the synthesis of macrocyclic musk fragrances, particularly through epoxidation and subsequent rearrangement to cyclopentadecanone (Exaltone) and related odorants [4]. Its 12-membered ring structure and stereoisomer profile provide the necessary conformational flexibility for cyclization to 15-membered musk lactones and ketones, which are valued for their persistent, woody-floral scent profiles in fine perfumery.

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